molecular formula C24H21FN2O2S2 B306109 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306109
M. Wt: 452.6 g/mol
InChI Key: IFHMZQPTMRLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno[2,3-d]pyrimidine family and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and selectivity for various signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One possible direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, future studies could also focus on improving the solubility and bioavailability of this compound to facilitate its use in clinical settings.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 2-mercaptoethanol with 4-bromoanisole, followed by a condensation reaction with 4-fluoroacetophenone. The resulting product is then subjected to a cyclization reaction with 2-aminothiophenol to form the final compound.

Scientific Research Applications

3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-(4-fluorophenyl)-2-[(2-phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C24H21FN2O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(2-phenoxyethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN2O2S2/c25-16-10-12-17(13-11-16)27-23(28)21-19-8-4-5-9-20(19)31-22(21)26-24(27)30-15-14-29-18-6-2-1-3-7-18/h1-3,6-7,10-13H,4-5,8-9,14-15H2

InChI Key

IFHMZQPTMRLQEF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCCOC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCCOC5=CC=CC=C5

Origin of Product

United States

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